Alagebrium

Peritoneal Dialysis AGE Cross-Link Breaking Diabetic Complications

Alagebrium is the first-in-class AGE cross-link breaker that uniquely cleaves pre-existing advanced glycation end-product cross-links, reversing arterial stiffness and diabetic tissue pathology rather than merely preventing AGE formation. Unlike aminoguanidine or pyridoxamine, it targets established covalent bonds in cross-linked proteins, delivering functional reversal in models of nephropathy, vascular injury, and peritoneal damage. Clinically validated for reducing large artery stiffness, alagebrium is the definitive reagent for translational studies of cardiovascular aging and diabetic complications requiring proven in vivo target engagement.

Molecular Formula C13H14NOS+
Molecular Weight 232.32 g/mol
CAS No. 393121-34-1
Cat. No. B1220623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlagebrium
CAS393121-34-1
Synonyms3-phenacyl-4,5-dimethylthiazolium chloride
alagebrium
ALT 711
ALT-711
ALT711
phenyl-4,5-dimethylthiazolium chloride
Molecular FormulaC13H14NOS+
Molecular Weight232.32 g/mol
Structural Identifiers
SMILESCC1=C(SC=[N+]1CC(=O)C2=CC=CC=C2)C
InChIInChI=1S/C13H14NOS/c1-10-11(2)16-9-14(10)8-13(15)12-6-4-3-5-7-12/h3-7,9H,8H2,1-2H3/q+1
InChIKeyLYLFQLCLUXOFOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alagebrium (ALT-711): Advanced Glycation End-Product Cross-Link Breaker for Cardiovascular and Diabetic Research


Alagebrium (CAS: 393121-34-1), also known as ALT-711, is a small-molecule thiazolium derivative developed as a first-in-class advanced glycation end-product (AGE) cross-link breaker [1]. It was designed to cleave preformed AGE-derived protein cross-links that accumulate with aging and diabetes, thereby restoring tissue elasticity and reversing arterial stiffness [1][2]. Unlike AGE formation inhibitors, alagebrium targets existing cross-links, offering a unique mechanism for investigating cardiovascular aging, diabetic complications, and vascular remodeling [3].

Why Alagebrium Cannot Be Substituted with Generic AGE Inhibitors or Other Cross-Link Breakers


In the class of AGE-targeting agents, functional substitution is precluded by fundamental mechanistic divergence. Aminoguanidine and pyridoxamine inhibit AGE formation by scavenging reactive carbonyl precursors [1][2], whereas alagebrium is a true cross-link breaker that cleaves preexisting covalent bonds in AGE-cross-linked proteins [3]. Even within the breaker subclass, compounds like TRC4186 exhibit distinct free radical scavenging activity and have not demonstrated the same breadth of in vivo efficacy in reversing established vascular stiffness and diabetic complications [4]. Head-to-head studies confirm that only alagebrium, and not formation inhibitors, reverses preformed tissue AGEs and improves physiological parameters such as arterial compliance and peritoneal transport [3][5]. Consequently, procurement of a generic AGE inhibitor or unvalidated breaker analog cannot replicate the specific pharmacological profile of alagebrium in experimental models of aging and diabetes.

Quantitative Differentiation of Alagebrium Against Comparators: Key Evidence for Scientific Selection


Reversal of Preformed Peritoneal AGEs: Alagebrium vs. Aminoguanidine

In a direct head-to-head study in a rat peritoneal dialysis model, alagebrium was compared with the AGE formation inhibitor aminoguanidine for its ability to reverse preformed peritoneal AGEs. Alagebrium markedly decreased immunolabeling of AGEs in the peritoneal membrane and improved peritoneal transport parameters, whereas aminoguanidine showed no significant difference from control [1].

Peritoneal Dialysis AGE Cross-Link Breaking Diabetic Complications

Attenuation of PKC-α Translocation in Diabetic Nephropathy: Alagebrium vs. Aminoguanidine

In vitro studies in vascular smooth muscle cells and in vivo streptozotocin-induced diabetic rat models evaluated the effect of alagebrium vs. aminoguanidine on PKC isoform expression. While both agents attenuated renal AGE accumulation and reduced PKC expression increases, only alagebrium reduced the translocation of phosphorylated PKC-α from cytoplasm to membrane and attenuated VEGF expression, which aminoguanidine failed to affect [1].

Diabetic Nephropathy PKC Signaling AGE-Mediated Pathology

Reversal of Erectile Dysfunction in Diabetic Rats: Alagebrium vs. Aminoguanidine

In a rat model of diabetes-induced erectile dysfunction (ED), delayed administration of alagebrium was compared with aminoguanidine. Treatment with alagebrium, but not aminoguanidine, reversed ED and nNOS depletion and reduced serum and penile tissue AGE levels .

Erectile Dysfunction Diabetes nNOS

In Vitro Cross-Link Breaking Efficiency: Alagebrium vs. Rosmarinic Acid

An in vitro study using ribose-induced albumin polymerization evaluated cross-link breaking ability. Rosmarinic acid was found to be as effective as alagebrium, reversing polymerization by approximately 50%. In contrast, the glycation inhibitors aminoguanidine and carnosine produced no significant reversion [1].

AGE Cross-Link Breaking In Vitro Assay Albumin Polymerization

Clinical Efficacy in Improving Arterial Compliance: Alagebrium Phase 2 Trial Data

In a Phase 2 clinical study of elderly patients with vascular stiffening, alagebrium improved arterial compliance compared to baseline. This improvement was observed in the absence of any comparator drug, but the effect size and patient population are well-documented [1]. While this is not a head-to-head comparison, it provides quantitative evidence of alagebrium's efficacy in a human population that is directly relevant to its intended application.

Arterial Stiffness Aging Phase 2 Clinical Trial

Optimal Research and Preclinical Application Scenarios for Alagebrium Based on Differential Evidence


Investigating Reversal of Established Diabetic Complications in Rodent Models

Alagebrium is uniquely suited for studies aiming to reverse, not merely prevent, diabetic complications such as nephropathy, erectile dysfunction, and peritoneal membrane damage. Its ability to cleave preformed AGE cross-links and restore functional outcomes in diabetic rat models—where aminoguanidine fails [1][2]—makes it the preferred tool for researchers focused on therapeutic reversal of existing tissue pathology.

Elucidating AGE-Dependent Signaling Pathways in Vascular Remodeling and Restenosis

In models of vascular injury and stent restenosis, alagebrium reduces neointimal hyperplasia and restores wall shear stress through RAGE-independent mechanisms [3][4]. Its distinct effects on PKC-α translocation and VEGF expression, not shared by aminoguanidine, position it as a critical reagent for dissecting AGE-mediated signaling cascades in vascular smooth muscle and endothelial cells [2].

Evaluating Cardiovascular Aging and Arterial Stiffness in Preclinical and Translational Studies

As the most clinically advanced AGE cross-link breaker, alagebrium has demonstrated efficacy in reducing large artery stiffness and improving arterial compliance in both aged animal models and elderly human subjects [5]. This established translational profile supports its use in preclinical studies of cardiovascular aging where the goal is to validate target engagement and functional improvement before advancing to clinical investigation.

Technical Documentation Hub

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